1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBNFSIKVRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729200 | |
| Record name | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160293-27-5 | |
| Record name | 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160293-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The most commonly reported synthetic approach for 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate involves the reaction of methyl 4-chloro-3-nitrobenzoate with dimethyl malonate under nucleophilic aromatic substitution conditions. This method leverages the electrophilic aromatic substitution of the chloro substituent by the malonate nucleophile, followed by esterification to yield the dimethyl ester product.
Detailed Preparation Method
- Methyl 4-chloro-3-nitrobenzoate
- Dimethyl malonate
- Base catalyst (commonly sodium hydride or potassium carbonate)
- Solvent (such as dimethylformamide or dimethyl sulfoxide)
Activation of Dimethyl Malonate:
The acidic methylene protons of dimethyl malonate are deprotonated by a strong base (e.g., sodium hydride), generating a nucleophilic enolate.Nucleophilic Aromatic Substitution (SNAr):
The enolate attacks the electron-deficient aromatic ring of methyl 4-chloro-3-nitrobenzoate at the position bearing the chloro substituent, displacing chloride and forming the carbon-carbon bond to the malonate moiety.Workup and Purification:
After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.
| Parameter | Typical Value |
|---|---|
| Temperature | 50–80 °C |
| Reaction Time | 6–24 hours |
| Solvent | DMF or DMSO |
| Base | Sodium hydride or K2CO3 |
| Molar Ratio | 1:1 to 1:1.2 (aryl chloride: malonate) |
Supporting Data and Properties
Research Findings and Optimization
- The nucleophilic aromatic substitution is facilitated by the electron-withdrawing nitro group ortho to the chloro substituent, which activates the aromatic ring towards nucleophilic attack.
- The reaction yield and purity are influenced by the choice of base and solvent, with polar aprotic solvents like DMF enhancing the nucleophilicity of the malonate enolate.
- Reaction temperature and time must be optimized to prevent side reactions such as hydrolysis or over-alkylation.
- The product's pale yellow solid form is stable under refrigeration and inert atmosphere, which is critical for maintaining purity during storage.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Methyl 4-chloro-3-nitrobenzoate + Dimethyl malonate | Base (NaH or K2CO3), DMF, 50–80 °C, 6–24 h | High regioselectivity, good yields | Requires strong base, careful temperature control |
| Esterification of Malonic Acid | 2-[4-(Methoxycarbonyl)-2-nitrophenyl]propanedioic acid + Methylating agent | Basic conditions, methyl iodide or diazomethane | Direct ester formation | Requires acid precursor, potentially hazardous reagents |
| Base-mediated transformations | Nitroaromatic ketones (related compounds) | Base, reductive conditions | Potential for ring modifications | Not directly reported for title compound |
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Pharmaceutical Applications
1. Impurity Profiling in Drug Development
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is recognized as an impurity associated with Nintedanib, an anti-cancer medication used primarily for the treatment of lung cancer and idiopathic pulmonary fibrosis. Its identification and quantification are crucial for ensuring the safety and efficacy of pharmaceutical formulations.
- Regulatory Compliance : The presence of this compound is monitored according to FDA guidelines and pharmacopoeial standards. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to detect and quantify impurities during drug formulation processes .
2. Research on Biological Activity
Recent studies have suggested that compounds similar to this compound may exhibit biological activities such as anti-inflammatory and anti-cancer properties. Research is ongoing to explore these potential therapeutic effects:
- Mechanism of Action : The nitro group in the compound may contribute to its biological activity by participating in redox reactions or influencing signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Case Study 1: Impurity Analysis in Nintedanib Formulations
In a study focusing on the quality control of Nintedanib formulations, researchers utilized this compound as a reference standard for impurity profiling. The study highlighted the importance of stringent testing for impurities to meet regulatory standards and ensure patient safety.
Case Study 2: Synthesis and Characterization
A recent publication detailed the synthesis of various derivatives of propanedioate compounds, including this compound. The study characterized these compounds using NMR spectroscopy and mass spectrometry, revealing insights into their structural properties and potential reactivity .
Mechanism of Action
The mechanism by which 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its desired effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Propanedioate Esters
The compound’s key structural differentiator is the 2-nitro-4-methoxycarbonylphenyl substituent. Below is a comparison with analogous propanedioate esters:
| Compound Name | CAS Number | Substituents at Position 2 | Ester Groups | Key Functional Groups |
|---|---|---|---|---|
| 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5 | 4-(methoxycarbonyl)-2-nitrophenyl | Methyl | -NO₂, -COOCH₃ |
| Dimethyl 2-(3-nitropyridin-2-yl)propanedioate | 173417-34-0 | 3-nitro-2-pyridinyl | Methyl | -NO₂, pyridine ring |
| 1,3-Diethyl 2-[[(3-nitrophenyl)amino]methylene]propanedioate | 40107-10-6 | (3-nitrophenylamino)methylene | Ethyl | -NO₂, -NH-CH= |
| Dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate | N/A | Vinyl-linked bis(methoxycarbonyl)pyridine | Methyl | Pyridine, -COOCH₃, vinyl |
Key Observations :
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Spectral Insights :
- IR Spectroscopy: The target compound’s nitro group would show strong absorption near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), distinguishing it from non-nitro analogs .
- Mass Spectrometry : The pyridine dicarboxylate derivative (m/z 414) has a higher molecular weight due to its extended conjugated system .
Biological Activity
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, with the CAS number 1160293-27-5, is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 311.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
- Molecular Formula:
- Molecular Weight: 311.24 g/mol
- Density: 1.357 ± 0.06 g/cm³
- Structural Formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, initiating a series of biochemical reactions that lead to its therapeutic effects. Understanding these interactions is crucial for elucidating its potential applications in drug development.
Antimicrobial Properties
Research has suggested that derivatives of compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain nitro-containing compounds can inhibit bacterial growth effectively. The minimal bactericidal concentrations (MBC) of related compounds against various strains have been documented, indicating potential applications in treating infections caused by resistant bacteria .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that compounds with structural similarities to this compound show significant cytotoxic effects against cancer cell lines. For example, compounds derived from similar frameworks have been tested against breast cancer cell lines (e.g., MDA-MB-231) and exhibited notable antiproliferative activity .
Case Studies
- Antimicrobial Activity : A study focusing on the antimicrobial properties of nitro-containing compounds found that they could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The MBC values for some related compounds were as follows:
- Anticancer Activity : In another investigation, a series of nitro-substituted aromatic compounds were evaluated for their anticancer properties against various cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Data Table: Biological Activities
Q & A
Q. What are the established synthetic routes for 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, and how do their yields compare under varying conditions?
Methodological Answer: Synthetic routes typically involve condensation reactions between malonate esters and nitroaromatic precursors. For example, nitrophenyl-substituted malonates can be synthesized via nucleophilic substitution or esterification under acidic conditions. A documented approach for analogous compounds (e.g., dimethyl 2-(4-nitrophenyl)propanedioate) involves reacting malonyl chloride with 4-nitrophenyl derivatives in the presence of a base like pyridine . Yields vary with reaction temperature (60–80°C optimal) and catalyst selection (e.g., TsOH·H₂O improves acetal formation efficiency in related syntheses) . Comparative studies suggest microwave-assisted synthesis may enhance yields by 15–20% over traditional reflux methods.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on the ester methyl groups (δ 3.7–3.9 ppm for OCH₃; δ 2.5–3.0 ppm for malonate CH₂) and nitroaromatic protons (δ 7.5–8.5 ppm). The electron-withdrawing nitro group deshields adjacent protons, causing distinct splitting patterns .
- IR Spectroscopy : Confirm ester carbonyl stretches (ν ~1740 cm⁻¹) and nitro symmetric/asymmetric vibrations (ν ~1520 and 1350 cm⁻¹).
- Mass Spectrometry : Prioritize molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂CH₃ or NO₂ groups) for structural validation .
Q. What are the documented stability profiles of this compound under different storage conditions, and what precautions are recommended?
Methodological Answer: The compound is sensitive to moisture and UV light. Stability studies recommend storage in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester groups. Accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition when stored with desiccants like silica gel .
Q. What role does this compound serve as a synthetic intermediate in pharmaceuticals or functional materials?
Methodological Answer: It acts as a precursor for nitroaromatic pharmacophores, particularly in anti-inflammatory and antimicrobial agents. The methoxycarbonyl group facilitates further functionalization via hydrolysis to carboxylic acids or coupling reactions . In material science, its rigid aromatic core enhances thermal stability in polymer matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data attributed to steric hindrance or tautomeric equilibria in this compound?
Methodological Answer: Steric effects from the nitro and methoxycarbonyl groups may cause unexpected splitting or signal broadening. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility: cooling to –40°C can "freeze" rotamers, simplifying spectra . For tautomerism (e.g., keto-enol equilibria), deuterated DMSO or CDCl₃ suppresses exchange broadening, while 2D NMR (COSY, HSQC) clarifies connectivity .
Q. What strategies optimize the regioselectivity of nitration or esterification steps during synthesis?
Methodological Answer:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution on the phenyl ring. Ortho/para directors (e.g., methoxycarbonyl) guide nitro group placement .
- Esterification : Protect the malonate α-hydrogens via silylation (e.g., TMSCl) before introducing the nitroaryl group to avoid side reactions. Catalytic DMAP improves ester coupling efficiency by 30% .
Q. What are the implications of the compound’s electronic structure on its reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro and ester groups deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, these groups stabilize negative charges in SNAr reactions. Validate via DFT calculations (HOMO/LUMO analysis) and kinetic studies: Hammett plots correlate substituent effects with reaction rates . Experimental validation includes Suzuki-Miyaura coupling with Pd catalysts, where electron-deficient aryl halides show slower oxidative addition .
Q. How can researchers differentiate between degradation products using LC-MS or GC-MS methodologies?
Methodological Answer:
- LC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for hydrolyzed products (e.g., free malonic acid, m/z 104) or nitro-reduction intermediates (m/z +2 for –NO₂ → –NH₂) .
- GC-MS : Derivatize polar degradation products (e.g., silylation of –COOH groups) to improve volatility. Compare retention indices with synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
